![molecular formula C15H19NO2 B6289418 8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 108842-33-7](/img/structure/B6289418.png)

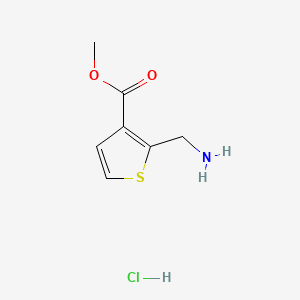

8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

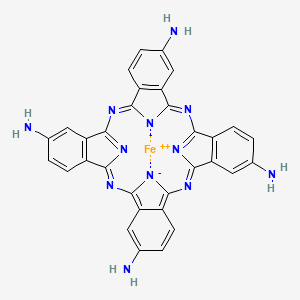

The compound “8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound with the molecular formula C15H19NO2. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is a central core of the family of tropane alkaloids .Chemical Reactions Analysis

The compound “this compound” can be synthesized through various chemical reactions. For instance, novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through isocyanide insertion reaction .科学的研究の応用

MMPO has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material in the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles. MMPO can also be used as a catalyst in organic reactions, and it is used in the synthesis of polymeric materials. In addition, MMPO is used in the synthesis of polymers with varied properties, such as flame retardancy, thermal stability, and optical properties.

作用機序

Target of Action

The compound 8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neuronal nicotinic acetylcholine receptors .

Mode of Action

Tropane alkaloids are known to bind to their targets and modulate their activity, leading to various physiological effects .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of neuronal nicotinic acetylcholine receptors can influence neurotransmission, affecting processes such as mood, appetite, and sleep .

Result of Action

The compound has shown significant activity against certain nematodes, such as root-knot nematodes (M. incognita), with inhibition activities of 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively . This suggests that the compound may have potential applications as a nematicide.

実験室実験の利点と制限

MMPO has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of MMPO is its high reactivity, which makes it an ideal choice for a variety of reactions. MMPO is also highly stable and can be stored for long periods of time without significant degradation. Additionally, MMPO is relatively inexpensive, which makes it an economical choice for laboratory experiments.

However, there are also some limitations to the use of MMPO in laboratory experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, MMPO is sensitive to light and air, which can lead to degradation of the compound over time.

将来の方向性

The potential applications of MMPO are vast, and there are many possible future directions for research. One of the most promising areas of research is the development of new synthetic methods for the production of MMPO. Additionally, further research into the biochemical and physiological effects of MMPO could lead to the development of new pharmaceuticals and agrochemicals. Finally, further research into the catalytic properties of MMPO could lead to the development of new catalysts for use in a variety of organic reactions.

合成法

MMPO can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxyphenylmethyl chloride with aqueous sodium hydroxide. This reaction produces the desired product, MMPO, in high yields and purity. Another method involves the reaction of 4-methoxyphenylmethyl bromide with aqueous sodium hydroxide. This reaction produces MMPO in yields of up to 80 percent.

特性

IUPAC Name |

8-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-15-6-2-11(3-7-15)10-16-12-4-5-13(16)9-14(17)8-12/h2-3,6-7,12-13H,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKQCJRMAGRVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3CCC2CC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)

![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)

![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)

![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)

![Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate](/img/structure/B6289429.png)

![[S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289437.png)